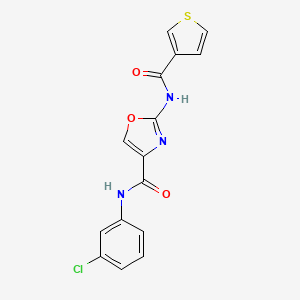![molecular formula C16H14N4O3S B6503565 N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide CAS No. 1396881-83-6](/img/structure/B6503565.png)
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, or 4-PTCA, is a novel small molecule developed by the research group of Professor Jie Liang at the University of California, Davis. It is a member of the oxazole family of compounds and has been found to have a variety of applications in scientific research. 4-PTCA is a relatively new compound, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being studied.
科学的研究の応用
4-PTCA has been found to have a variety of applications in scientific research. It has been used as a substrate for the study of enzymes, as an inhibitor of enzymes, and as a tool to study the structure and function of proteins. It has also been used to study the effects of oxidative stress on cells, as well as to study the regulation of gene expression.
作用機序
The exact mechanism of action of 4-PTCA is not yet fully understood. However, it is believed that the compound interacts with proteins by binding to specific sites on the protein, which can then lead to changes in the protein's structure and function. Additionally, 4-PTCA has been found to interact with certain enzymes, which can lead to changes in the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PTCA are still being studied. However, some studies have found that the compound can have a variety of effects on cells, including changes in gene expression, changes in cell metabolism, and changes in cell growth and proliferation. Additionally, 4-PTCA has been found to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 4-PTCA in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, one of the main limitations of using 4-PTCA in lab experiments is its low potency, which can make it difficult to detect changes in protein activity or gene expression.
将来の方向性
Given the potential applications of 4-PTCA, there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of 4-PTCA, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to explore the potential of 4-PTCA as a tool to study the structure and function of proteins. Finally, further research could be done to explore the potential of 4-PTCA as a substrate or inhibitor of enzymes.
合成法
4-PTCA can be synthesized using a two-step process. The first step involves the reaction of pyridine-4-carboxaldehyde and 2-thiophenecarboxamide in the presence of an acid catalyst. This reaction results in the formation of a thiophene-3-amido-2-pyridin-4-yl-1,3-oxazole-4-carboxamide intermediate. The second step involves the reaction of this intermediate with N-methyl-2-pyrrolidone in the presence of an acid catalyst, resulting in the formation of 4-PTCA.
特性
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWOOFLMXPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503487.png)
![methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6503497.png)
![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide](/img/structure/B6503504.png)
![N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6503515.png)
![N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide](/img/structure/B6503519.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate](/img/structure/B6503529.png)
![1-cyclopentyl-3-{5-[2-(4-fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B6503534.png)
![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)
![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)

![N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide](/img/structure/B6503577.png)
![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)